N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as DBIBB, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DBIBB is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Anticonvulsant Applications
The design and synthesis of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamide derivatives demonstrate the potential use of such compounds in treating seizures. These molecules combine chemical fragments of well-known antiepileptic drugs, showing promising initial anticonvulsant screening results in preclinical models. Compounds synthesized displayed broad spectra of activity across different seizure models, highlighting their potential as new antiepileptic agents (Kamiński et al., 2015).
Antimicrobial and Enzyme Inhibition
Research on N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives has shown them to possess potent antibacterial properties and moderate enzyme inhibitory activities. These findings suggest the chemical's utility in developing new therapeutic agents for infectious diseases and conditions involving enzyme dysregulation. The structural specificity of these compounds contributes to their effectiveness against various bacterial strains and their potential as lipoxygenase inhibitors, indicating a broad spectrum of possible pharmaceutical applications (Abbasi et al., 2017).
Antitumor Activity
Compounds bearing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure have been evaluated for their antitumor activities. Novel series of such derivatives have demonstrated significant broad-spectrum antitumor activity in vitro, suggesting their potential in cancer treatment. These findings underscore the importance of further investigation into the mechanisms of action of these compounds and their potential therapeutic applications in oncology (Ibrahim A. Al-Suwaidan et al., 2016).
Insecticidal Activity
Studies have also explored the insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with a 1,4-benzodioxin structure. These compounds have shown high insecticidal activities, superior to some commercial insecticides, indicating their potential use in pest management and agricultural applications (Yoshihiro. Sawada et al., 2003).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-18(20-13-7-8-16-17(12-13)27-11-10-26-16)6-3-9-23-19(25)14-4-1-2-5-15(14)21-22-23/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUFPYAISKGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
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